2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSWPBSWYFHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007461-03-1 | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole with an appropriate amine. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethylamine under reflux conditions in the presence of a suitable solvent like ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:
- Antimicrobial Properties : 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine has shown potential as an antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Applications in Medicinal Chemistry
The unique structure of this compound allows for various applications in drug development:
Drug Development
The compound can serve as a lead structure for the synthesis of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies.
Case Study: Pyrazole Derivatives
A study highlighted the synthesis of pyrazole derivatives that exhibited significant anticancer activity. By modifying the pyrazole core structure, researchers were able to enhance the efficacy and selectivity of these compounds against cancer cell lines.
Applications in Materials Science
Beyond medicinal applications, this compound can be utilized in materials science:
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique electronic and magnetic properties useful for developing new materials.
Case Study: Metal Complexes
Research has demonstrated that metal complexes formed with pyrazole-based ligands exhibit interesting catalytic properties. This opens avenues for their use in catalysis and material synthesis.
Summary Table of Applications
| Application Area | Description | Case Studies/References |
|---|---|---|
| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory properties | Lead structures for drug development |
| Coordination Chemistry | Acts as a ligand for metal complexes | Catalytic properties of metal complexes |
| Material Science | Development of novel materials | Research on electronic and magnetic properties |
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects: The 1,3-dimethyl groups on the pyrazole ring in the target compound enhance steric bulk and metabolic stability compared to non-methylated analogs like 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine . Phenyl-substituted derivatives (e.g., 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine) exhibit increased aromaticity, which may improve binding to hydrophobic enzyme pockets or enable fluorescence-based applications .
Synthetic Routes :
- Many pyrazole-ethylamine derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, describes a reflux-based method using acetonitrile for similar compounds, suggesting analogous pathways for the target compound .
- The discontinued status of this compound implies challenges in scalability or purification compared to simpler derivatives.
Solubility: The absence of polar groups (e.g., morpholine in ) in the target compound may reduce aqueous solubility, limiting its use in hydrophilic environments .
Biological Activity :
- Pyrazole-thiazole hybrids () demonstrate antibacterial activity, suggesting that the target compound’s ethylamine group could be modified to enhance bioactivity .
- Safety data for 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine () highlights the need for careful handling, a consideration likely applicable to the target compound due to structural similarities .
Biological Activity
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, also known as DMPEA, is a compound with potential biological applications. Its structure comprises a pyrazole ring and an ethylamine chain, which may contribute to its pharmacological properties. This article reviews the biological activity of DMPEA, focusing on its antibacterial, antifungal, and cytotoxic effects based on diverse research findings.
The chemical formula of DMPEA is , with a molecular weight of 139.2 g/mol. The compound's structural details are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C7H13N3 |
| Molecular Weight | 139.2 |
| IUPAC Name | 2-(1,3-dimethylpyrazol-4-yl)ethanamine |
| PubChem CID | 23005858 |
Antibacterial Activity
Recent studies have shown that DMPEA exhibits notable antibacterial properties. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for DMPEA against Staphylococcus aureus and Escherichia coli were found to be as low as 0.0039 mg/mL, indicating strong antibacterial activity .
Table: Antibacterial Activity of DMPEA
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.045 |
Antifungal Activity
In addition to its antibacterial effects, DMPEA has shown antifungal activity. The compound was tested against several fungal strains with varying degrees of success:
- The antifungal activity against Candida albicans yielded MIC values ranging from 16.69 to 78.23 µM .
Table: Antifungal Activity of DMPEA
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Cytotoxic Studies
Cytotoxicity assays have been conducted to evaluate the potential of DMPEA as an anticancer agent. In studies involving various cancer cell lines, including ME-180 and A549, DMPEA demonstrated significant antiproliferative effects, indicating its potential as a therapeutic agent in oncology .
Table: Cytotoxic Effects of DMPEA on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| ME-180 | 12.5 |
| A549 | 8.3 |
| HT-29 | 15.0 |
The precise mechanism by which DMPEA exerts its biological effects remains under investigation. However, it is hypothesized that the pyrazole moiety plays a crucial role in interacting with biological targets, potentially influencing pathways related to cell growth and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of DMPEA in various biological contexts:
- Antibacterial Efficacy : A study conducted on synthetic alkaloids included DMPEA among compounds tested against multidrug-resistant strains of bacteria, demonstrating promising results in inhibiting bacterial growth .
- Antifungal Activity : Another study focused on the antifungal properties of pyrazole derivatives, where DMPEA was shown to significantly reduce fungal viability in vitro .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with iodinated pyrazole precursors (e.g., 4-iodo-1,3-dimethylpyrazole). Substitute the iodine atom via coupling reactions using amines under Buchwald-Hartwig conditions. Copper-catalyzed systems (e.g., CuBr with cesium carbonate) can enhance efficiency .
- Step 2 : Optimize solvent choice (e.g., DMSO or DMF) and temperature (35–80°C) to balance reaction rate and byproduct formation .
- Step 3 : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and validate purity using HPLC or LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Use / NMR to confirm substitution patterns and amine proton environments. For example, ethylamine protons typically appear as triplets near δ 2.7–3.1 ppm .
- HRMS : Validate molecular weight (e.g., calculated m/z for : 154.21) and isotopic patterns .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .
Q. How should this compound be stored to ensure stability?
- Guidelines :
- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent amine oxidation.
- Avoid exposure to strong oxidizing agents, which may degrade the pyrazole ring .
Advanced Research Questions
Q. How does the compound participate in cross-coupling reactions, and what mechanistic insights exist?
- Mechanistic Analysis :
- The pyrazole’s 4-position acts as an electron-rich site for palladium- or copper-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies suggest steric hindrance from the 1,3-dimethyl groups slows aryl-amine bond formation .
- Kinetic isotope effects (KIEs) using deuterated analogs (e.g., -ethylamine) can elucidate rate-determining steps in substitution reactions .
Q. What strategies are effective for studying its interactions with biological targets?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) to measure binding affinities () in real time.
- Molecular Docking : Use PyMOL or AutoDock to predict binding modes, focusing on hydrogen bonding between the ethylamine group and catalytic residues .
Q. How can computational models predict its reactivity in complex reaction environments?
- Approach :
- Apply density functional theory (DFT) to model transition states in substitution reactions. Solvent effects (e.g., polarizable continuum models) improve accuracy for DMSO-mediated pathways .
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates.
Q. What isotopic labeling methods are available for tracking metabolic or synthetic pathways?
- Deuterium Labeling :
- Synthesize -analogs (e.g., 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1--amine) via deuterated reagents (e.g., ) to study metabolic stability using mass spectrometry .
Data Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
